![molecular formula C19H21N3O2S B2702290 3-(2-(indolin-1-yl)-2-oxoethyl)-7-isopropyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one CAS No. 953257-73-3](/img/structure/B2702290.png)
3-(2-(indolin-1-yl)-2-oxoethyl)-7-isopropyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one
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Overview
Description
The compound “3-(2-(indolin-1-yl)-2-oxoethyl)-7-isopropyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one” is a derivative of indoline . Indoline derivatives have been studied as multifunctional neuroprotective agents for battling ischemic stroke .
Synthesis Analysis
The synthesis of indoline derivatives, including the compound , involves a series of chemical reactions . The compounds showed significant protective effects against H2O2-induced death of RAW 264.7 cells .Chemical Reactions Analysis
In an antioxidant assay, all synthesized compounds showed significant protective effects against H2O2-induced death of RAW 264.7 cells . Some compounds significantly elevated the cell survival rate in oxygen glucose deprivation/reperfusion (OGD/R)-induced neuronal damage .Scientific Research Applications
- Thiamine hydrochloride (vitamin B1) has been identified as an eco-friendly organocatalyst for the synthesis of bis(indolyl)methanes. These compounds are valuable intermediates in organic synthesis and drug discovery .
Organocatalysis:
Spiro Compounds:
Oxindoles and Molecular Diversity:
Mechanism of Action
Target of Action
Indole derivatives are known to interact with a wide range of targets due to their versatile structure. They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . Thiazolo[3,2-a]pyrimidin-5-ones, on the other hand, are less studied, and their specific targets might vary depending on the exact structure of the molecule.
Mode of Action
The mode of action of indole derivatives and thiazolo[3,2-a]pyrimidin-5-ones can vary greatly depending on their specific structure and the target they interact with. Some indole derivatives are known to inhibit enzymes, modulate receptor activity, or interfere with cell signaling pathways .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For example, some indole derivatives have been found to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The ADME properties of indole derivatives and thiazolo[3,2-a]pyrimidin-5-ones can vary greatly depending on their specific structure. Some indole derivatives are known to be well absorbed and extensively metabolized in the body .
Result of Action
The molecular and cellular effects of indole derivatives and thiazolo[3,2-a]pyrimidin-5-ones can vary greatly depending on their specific structure and the target they interact with. Some indole derivatives are known to induce cell death, inhibit cell proliferation, or modulate immune response .
Future Directions
The future directions for research on this compound could involve further exploration of its neuroprotective effects and potential applications in the treatment of ischemic stroke . More studies are needed to fully understand its mechanism of action and to evaluate its safety and efficacy in clinical settings.
properties
IUPAC Name |
3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-7-propan-2-yl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-12(2)15-10-18(24)22-14(11-25-19(22)20-15)9-17(23)21-8-7-13-5-3-4-6-16(13)21/h3-6,10,12,14H,7-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZXPPPOVZXCMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N2C(CSC2=N1)CC(=O)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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